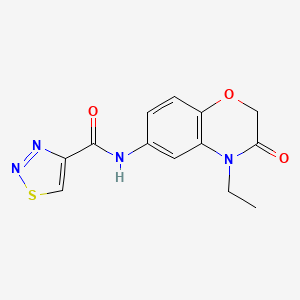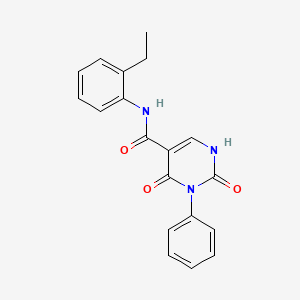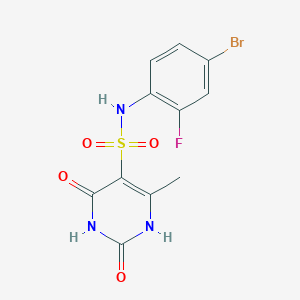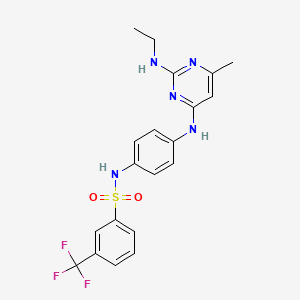![molecular formula C21H19N5O2S2 B11298092 N-[(4-methylphenyl)methyl]-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B11298092.png)
N-[(4-methylphenyl)methyl]-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-methylphenyl)methyl]-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a complex organic compound with a unique structure that includes a pteridine ring, a thiophene group, and a methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the Pteridine Ring: The pteridine ring can be synthesized through a series of condensation reactions involving appropriate precursors such as guanidine and diaminopyrimidine derivatives.
Introduction of the Thiophene Group: The thiophene group can be introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a nucleophilic substitution reaction, where a suitable methylphenyl halide is reacted with the intermediate compound.
Final Assembly: The final step involves the coupling of the pteridine-thiophene intermediate with the methylphenyl group under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-methylphenyl)methyl]-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methylphenyl group, where nucleophiles such as amines or thiols replace the halide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents under inert atmosphere.
Substitution: Various nucleophiles (amines, thiols); reactions can be conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted derivatives with different functional groups
Applications De Recherche Scientifique
N-[(4-methylphenyl)methyl]-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of N-[(4-methylphenyl)methyl]-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
N-[(4-methylphenyl)methyl]-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide stands out due to its unique combination of a pteridine ring, thiophene group, and methylphenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C21H19N5O2S2 |
|---|---|
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
N-[(4-methylphenyl)methyl]-2-[4-oxo-3-(thiophen-2-ylmethyl)pteridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H19N5O2S2/c1-14-4-6-15(7-5-14)11-24-17(27)13-30-21-25-19-18(22-8-9-23-19)20(28)26(21)12-16-3-2-10-29-16/h2-10H,11-13H2,1H3,(H,24,27) |
Clé InChI |
WVBWEFPPABLLOS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(dimethylamino)methyl]-7-hydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B11298011.png)
![2-[(4-fluorobenzyl)sulfanyl]-N-(3-hydroxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11298017.png)

![5-amino-1-(2-methoxybenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11298035.png)
![2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B11298046.png)
![2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B11298069.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11298076.png)
![2-ethyl-3-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11298078.png)


![2-hydroxy-4-methyl-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11298091.png)


![2-(2-chlorophenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11298101.png)
